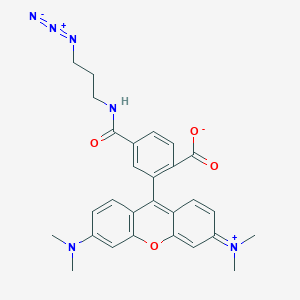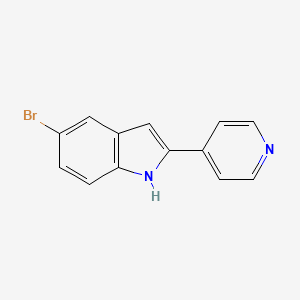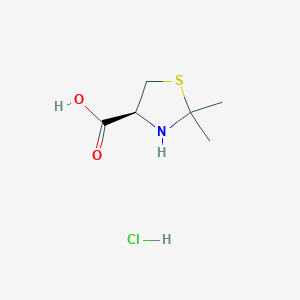
5-TAMRA-Azide min. 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-TAMRA Azide is a fluorescent reagent that is often used for labeling alkyne-containing biological molecules through a process known as click chemistry . It is an excellent alkyne-reactive fluorescent reagent .
Synthesis Analysis
The red-fluorescent TAMRA Azide can react with terminal alkynes via a copper-catalyzed click reaction (CuAAC). It also reacts with strained cyclooctyne via a copper-free “click chemistry” reaction to form a stable triazole .Molecular Structure Analysis
The chemical formula of 5-TAMRA Azide is C31H34N6O4 . It has a molecular weight of 554.64 .Chemical Reactions Analysis
5-TAMRA Azide can be reacted with terminal alkynes via a copper-catalyzed click reaction (CuAAC). It also reacts with strained cyclooctyne via a copper-free “click chemistry” reaction to form a stable triazole .Physical And Chemical Properties Analysis
5-TAMRA Azide has an extinction coefficient of 90000 cm-1 M-1 . It has an excitation wavelength of 552 nm and an emission wavelength of 578 nm . It is soluble in DMSO, DMF .Applications De Recherche Scientifique
5-TAMRA-Azide is widely used in scientific research due to its excellent photostability and photobleaching resistance. It is used in a variety of applications such as flow cytometry, fluorescence microscopy, fluorescence correlation spectroscopy, and fluorescence-activated cell sorting. The dye is also used in ELISA assays and immunohistochemistry. In addition, 5-TAMRA-Azide is used in DNA sequencing and DNA hybridization studies.
Mécanisme D'action
Target of Action
TAMRA azide, 6-isomer, also known as 5-TAMRA-Azide min. 95%, is an isomer of TAMRA . TAMRA is a xanthene dye with orange emission . The primary targets of this compound are terminal alkyne-tagged biomolecules . The azide groups in the compound allow it to react with alkynes, DBCO, and BCN .
Mode of Action
The mode of action of TAMRA azide, 6-isomer involves a copper-catalyzed click reaction (CuAAC) or a copper-free strain-promoted azide-alkyne cycloaddition (spAAC) reaction . These reactions enable the compound to interact with its targets, leading to the formation of a stable triazole .
Biochemical Pathways
The biochemical pathways affected by TAMRA azide, 6-isomer are primarily related to the detection and labeling of terminal alkyne-tagged biomolecules . The compound’s interaction with these biomolecules can influence various biochemical processes, depending on the specific roles of the tagged biomolecules.
Pharmacokinetics
Its solubility in dmf, dmso, and alcohols suggests that it may be well-absorbed and distributed in biological systems where these solvents are present.
Result of Action
The result of TAMRA azide, 6-isomer’s action is the successful labeling of terminal alkyne-tagged biomolecules . This labeling allows for the detection of these biomolecules, which can be crucial in various research and diagnostic applications.
Action Environment
The action of TAMRA azide, 6-isomer can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed click reaction can be affected by the presence and concentration of copper ions . Additionally, the compound’s stability and reactivity may be influenced by temperature . It is recommended to store the compound at -20°C to maintain its stability and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 5-TAMRA-Azide in laboratory experiments is its excellent photostability and photobleaching resistance. This makes the dye an ideal choice for long-term experiments. Additionally, the dye has a high absorption wavelength of 564 nm and a high quantum yield of 0.95, which makes it suitable for a variety of research applications.
However, there are some limitations to using 5-TAMRA-Azide in laboratory experiments. The dye has a low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, the dye is susceptible to photobleaching when exposed to high intensity light for extended periods of time.
Orientations Futures
The potential future directions for 5-TAMRA-Azide include further research into its applications in nanotechnology and biomedical imaging. Additionally, research could be conducted into the development of new synthesis methods for the dye in order to increase its efficiency and reduce its cost. Other potential future directions include research into the dye’s use in drug delivery systems and its potential use in high-throughput screening assays. Finally, research could be conducted into the development of new fluorescent dyes that are based on 5-TAMRA-Azide in order to expand its range of applications.
Méthodes De Synthèse
5-TAMRA-Azide is synthesized through a two-step method. In the first step, 5-TAMRA is reacted with an azide-containing reagent such as sodium azide in the presence of a strong acid such as hydrochloric acid. In the second step, the resulting product is reacted with a base such as sodium hydroxide to form the desired dye. The reaction is carried out in anhydrous conditions and the product is purified by column chromatography.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
“TAMRA azide, 6-isomer” plays a significant role in biochemical reactions, particularly in the field of bioconjugation . It can react with terminal alkynes using copper-catalyzed Click chemistry, or with cycloalkynes with copper-free strain promoted alkyne azide cycloaddition (spAAc) reaction . This property makes “TAMRA azide, 6-isomer” a valuable tool for labeling and detecting biomolecules in complex biological samples .
Cellular Effects
The effects of “TAMRA azide, 6-isomer” on cells are primarily related to its ability to label and detect various biomolecules . By conjugating with specific biomolecules, “TAMRA azide, 6-isomer” can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “TAMRA azide, 6-isomer” involves its reaction with terminal alkynes or cycloalkynes . This reaction results in the formation of a stable triazole, allowing the “TAMRA azide, 6-isomer” to be covalently attached to the target biomolecule . This enables the visualization and tracking of the biomolecule within the biological system .
Metabolic Pathways
Given its reactivity, it is likely to interact with various enzymes or cofactors during the process of bioconjugation .
Subcellular Localization
The subcellular localization of “TAMRA azide, 6-isomer” is determined by the biomolecules it is conjugated with. It does not possess any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
4-(3-azidopropylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O4/c1-33(2)18-7-10-21-24(15-18)38-25-16-19(34(3)4)8-11-22(25)26(21)23-14-17(6-9-20(23)28(36)37)27(35)30-12-5-13-31-32-29/h6-11,14-16H,5,12-13H2,1-4H3,(H-,30,35,36,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCOWUGYZJZMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCN=[N+]=[N-])C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride](/img/structure/B6302897.png)

![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)





